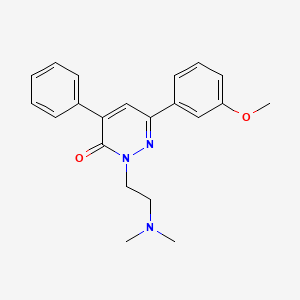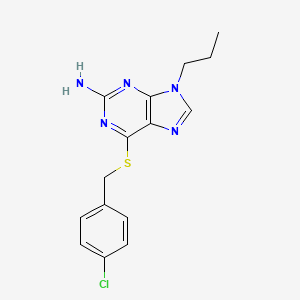
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 4-chlorobenzylthio group attached to the purine ring, which is further substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 4-chlorobenzyl chloride.
Thioether Formation: The 4-chlorobenzyl chloride is reacted with a thiol compound to form the 4-chlorobenzylthio intermediate.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with a purine derivative to introduce the 4-chlorobenzylthio group onto the purine ring.
Propylation: Finally, the compound is alkylated with a propylating agent to introduce the propyl group at the 9-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the purine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-benzylthioinosine: A similar compound with a benzylthio group instead of a 4-chlorobenzylthio group.
6-(p-methylbenzylthio)inosine: A derivative with a p-methylbenzylthio group.
Uniqueness
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is unique due to the presence of the 4-chlorobenzylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
92494-54-7 |
|---|---|
Molecular Formula |
C15H16ClN5S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H16ClN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
InChI Key |
HJXBNHVNJYYCRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


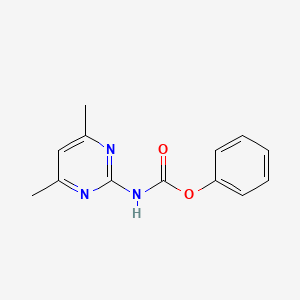
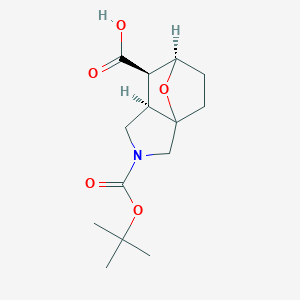
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)

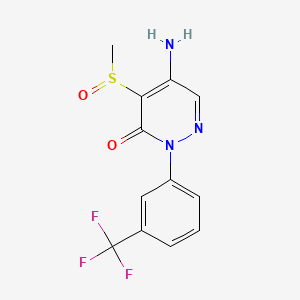



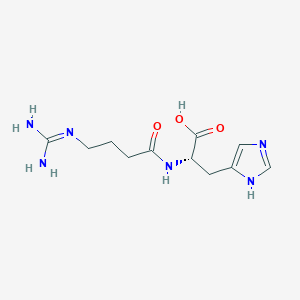


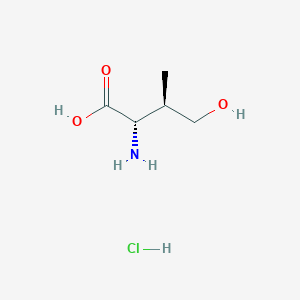
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
